

Technical Support Center: JNJ-55511118 Vehicle Selection for Animal Studies

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Compound of Interest		
Compound Name:	JNJ-55511118	
Cat. No.:	B608237	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for animal studies involving the AMPA receptor modulator **JNJ-55511118**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of JNJ-55511118 in rodents?

A1: Based on published preclinical studies, a 10% (w/v) solution of carboxymethyl-β-cyclodextrin sodium salt (CMC) in water is a recommended vehicle for oral gavage of **JNJ-55511118** in mice.[1] It is important to note that the solubility of **JNJ-55511118** in this vehicle is limited.

Q2: What is the reported solubility of **JNJ-55511118** in 10% (w/v) carboxymethyl- β -cyclodextrin sodium salt (CMC)?

A2: Studies have indicated that **JNJ-55511118** did not successfully suspend in 10% (w/v) CMC at concentrations higher than 1.0 mg/mL. Therefore, for preparing a 10 mg/kg dose for a mouse, a dosing volume of 10 mL/kg is required.

Q3: What are the known physicochemical properties and solubility of **JNJ-55511118** in other solvents?







A3: **JNJ-55511118** is a crystalline solid.[2] It is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3]

Q4: Are there potential adverse effects associated with the vehicle itself?

A4: High concentrations of cyclodextrins have been reported to cause renal toxicity in rodents in studies lasting a month or more. While 10% (w/v) carboxymethyl- β -cyclodextrin is a commonly used vehicle, researchers should be aware of potential vehicle-related effects, especially in long-term studies.

Q5: What are the observed adverse effects of JNJ-55511118 in animal studies?

A5: At high levels of receptor occupancy, **JNJ-55511118** has been observed to cause transient hyperlocomotion and a mild impairment in learning and memory in rodents.[4] In a study with male mice, a high dose of 10 mg/kg resulted in an increase in non-reinforced inactive lever pressing.[5] However, a lower effective dose of 1 mg/kg did not show any effects on locomotor activity.[5][6]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Precipitation of JNJ-55511118 during formulation or administration.	- Exceeding the solubility limit in the chosen vehicle Temperature changes affecting solubility.	- Do not exceed a concentration of 1.0 mg/mL when using 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt Prepare the formulation fresh before each use If using a co-solvent like DMSO initially, ensure the final concentration of the co-solvent in the aqueous vehicle is low enough to prevent precipitation. Perform a small-scale test to check for stability Gentle warming and sonication may aid in redissolving the compound, but the stability of JNJ-55511118 under these conditions should be verified.
Animal exhibits signs of distress after oral gavage (e.g., coughing, choking, respiratory distress).	- Improper gavage technique leading to administration into the trachea Esophageal injury.	- Immediately stop the procedure Euthanize the animal if severe respiratory distress is observed Ensure personnel are thoroughly trained in proper oral gavage techniques Use appropriate gavage needle size and lubricate the tip with a small amount of the vehicle.
Observed behavioral changes in animals (e.g., hyperactivity, changes in operant conditioning responses).	- Pharmacological effect of JNJ-55511118.	- Be aware of the known dose- dependent behavioral effects of JNJ-55511118.[4][5] - Consider using the lowest effective dose to minimize these effects.[5][6] - Include



		appropriate control groups to differentiate between vehicle and compound effects.
Difficulty in achieving a homogenous suspension.	- Poor wettability of the compound Inadequate mixing.	- Use a vehicle containing a surfactant, such as Polysorbate 80 (Tween 80), to improve wettability Employ sonication or homogenization to achieve a uniform particle size distribution.

Data Presentation

Table 1: Solubility of JNJ-55511118

Solvent/Vehicle	Solubility	Notes
Dimethyl sulfoxide (DMSO)	Soluble up to 100 mM (32.87 mg/mL)	[3]
Ethanol	Soluble up to 100 mM (32.87 mg/mL)	[3]
10% (w/v) Carboxymethyl-β- cyclodextrin sodium salt in water	Limited, up to 1.0 mg/mL	A suspension is formed at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of 10% (w/v) Carboxymethyl- β -cyclodextrin Sodium Salt (CMC) Vehicle

Materials:

- Carboxymethyl-β-cyclodextrin sodium salt
- Sterile, purified water (e.g., Water for Injection, USP)



- · Sterile magnetic stir bar and stir plate
- Sterile container

Procedure:

- Weigh the required amount of carboxymethyl-β-cyclodextrin sodium salt to achieve a final concentration of 10% (w/v) (e.g., 1 g for a final volume of 10 mL).
- In a sterile container, add the weighed carboxymethyl-β-cyclodextrin sodium salt to approximately 80% of the final desired volume of sterile water.
- Add a sterile magnetic stir bar and place the container on a stir plate.
- Stir the solution at room temperature until the carboxymethyl-β-cyclodextrin sodium salt is completely dissolved. This may take some time.
- Once dissolved, add sterile water to reach the final desired volume.
- Stir for a few more minutes to ensure homogeneity.
- The vehicle is ready for the addition of **JNJ-55511118**.

Protocol 2: Preparation of JNJ-55511118 Formulation in 10% (w/v) CMC (for a 1 mg/mL Suspension)

Materials:

- JNJ-55511118 powder
- Prepared 10% (w/v) carboxymethyl-β-cyclodextrin sodium salt vehicle
- Weighing scale and weigh paper/boat
- Spatula
- Vortex mixer or sonicator



Sterile container

Procedure:

- Calculate the required amount of JNJ-55511118 to achieve a final concentration of 1 mg/mL in the 10% (w/v) CMC vehicle.
- Accurately weigh the calculated amount of JNJ-55511118 powder.
- Transfer the weighed JNJ-55511118 to a sterile container.
- Add a small amount of the 10% (w/v) CMC vehicle to the powder to create a paste. This
 helps in wetting the powder and preventing clumping.
- Gradually add the remaining volume of the 10% (w/v) CMC vehicle while continuously mixing.
- Vortex the suspension vigorously or sonicate until a homogenous suspension is achieved.
 Visually inspect for any large aggregates.
- Prepare the formulation fresh before each administration to ensure uniformity and stability.

Protocol 3: General Protocol for Oral Gavage in Mice

Materials:

- Prepared JNJ-55511118 formulation
- Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
- Syringe (e.g., 1 mL)
- Animal scale

Procedure:

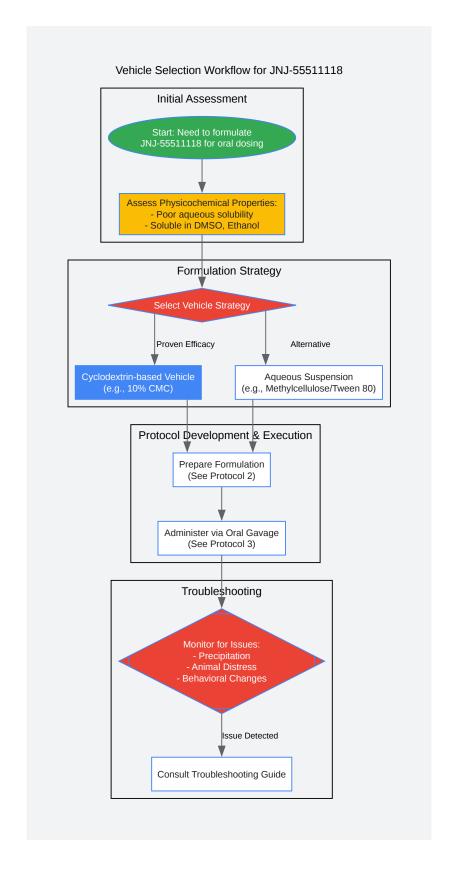
• Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).



- Draw the calculated volume of the JNJ-55511118 formulation into the syringe fitted with the gavage needle.
- Gently but firmly restrain the mouse, ensuring the head and body are in a straight line.
- Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.
- Once the needle is properly positioned in the esophagus (a slight resistance may be felt as it passes the back of the throat), slowly administer the formulation.
- · Gently remove the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.

Visualizations





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Caption: A decision workflow for selecting a suitable vehicle for oral administration of **JNJ-55511118** in animal studies.

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